molecular formula C9H9ClO3 B2602897 (R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate CAS No. 153294-00-9

(R)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B2602897
CAS No.: 153294-00-9
M. Wt: 200.62
InChI Key: CPEZVACFWJSZNE-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate typically involves the esterification of ®-3-chloromandelic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of ®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it acts as an intermediate in the synthesis of compounds that target β3-adrenergic receptors. These receptors are involved in various physiological processes, including the regulation of metabolic and cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions compared to its racemic or other analogs .

Properties

IUPAC Name

methyl (2R)-2-(3-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZVACFWJSZNE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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